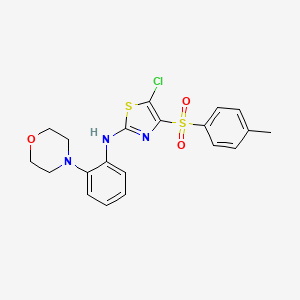

5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-14-6-8-15(9-7-14)29(25,26)19-18(21)28-20(23-19)22-16-4-2-3-5-17(16)24-10-12-27-13-11-24/h2-9H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGNNVYFMGWJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3N4CCOCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and the introduction of the morpholine group. A common synthetic route may involve the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the Morpholine Group: The final step involves the reaction of the sulfonylated thiazole with 2-(4-morpholinyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. For instance, derivatives of thiazole have shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that compounds similar to 5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests a potential application in treating inflammatory diseases . Additionally, compounds with similar structures have demonstrated analgesic effects in animal models, indicating their potential for pain management .

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. Studies have reported that certain thiazole-based compounds can induce apoptosis (programmed cell death) in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new anticancer drugs.

Case Study 1: Antibacterial Activity

A study published in Molecules reported on the antibacterial activity of thiazole derivatives against Staphylococcus aureus. The study found that modifications to the thiazole ring significantly impacted antibacterial potency. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, researchers synthesized several thiazole derivatives and evaluated their COX inhibition. One derivative showed a significant reduction in inflammation markers in animal models, indicating its potential use in treating inflammatory conditions such as arthritis .

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related thiazol-2-amine derivatives, highlighting variations in substituents and their implications:

Physicochemical Properties

- Melting Points : Compounds with bulkier substituents (e.g., acenaphthylenyl in ) exhibit higher melting points (>200°C), indicating strong crystal packing . The target compound’s morpholine group may lower its melting point due to conformational flexibility.

- Solubility : Morpholine and pyridine derivatives (e.g., ) generally show improved aqueous solubility compared to purely aromatic analogs .

Key Research Findings

- Sulfonyl vs. Nitro Groups: Sulfonyl-containing compounds (e.g., ) exhibit longer half-lives in vitro than nitro derivatives .

- Crystallographic Data : Isostructural compounds in show planar conformations, except for perpendicular fluorophenyl groups, which may influence target binding .

Biological Activity

5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and pain management. This article reviews the biological activity of this compound, including its antitumor and analgesic properties, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazole ring, a sulfonamide group, and a morpholine moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound.

In Vitro Studies

A study evaluated the cytotoxicity of various thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

These compounds induced cell cycle arrest, increased the Bax/Bcl-2 ratio, and activated caspase pathways, indicating their potential to induce apoptosis in cancer cells .

In Vivo Studies

In vivo studies demonstrated that these compounds could target tumor cells effectively. For instance, one derivative showed promising results in tumor-bearing mice models, confirming its selective cytotoxicity towards cancer cells over normal cells .

Analgesic Activity

The analgesic properties of this compound were investigated in animal models.

Behavioral Tests

In a series of experiments involving the hot plate and writhing tests on mice, the compound exhibited significant antinociceptive effects without affecting motor coordination or causing sedation:

| Test Type | Result |

|---|---|

| Hot Plate Test | Significant analgesia |

| Writhing Test | Reduction in pain response |

These findings suggest that the compound may serve as an effective analgesic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell proliferation and pain signaling pathways. The presence of the sulfonamide group is particularly noted for enhancing binding affinity to these targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.